3-Methoxy-N-(2-phenoxyethyl)aniline
Description
Properties
IUPAC Name |
3-methoxy-N-(2-phenoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-15-9-5-6-13(12-15)16-10-11-18-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRRLKCQBNHXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651279 | |
| Record name | 3-Methoxy-N-(2-phenoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61040-69-5 | |
| Record name | 3-Methoxy-N-(2-phenoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 Methoxy N 2 Phenoxyethyl Aniline
Historical Context of N-Alkylation and N-Arylation Strategies for Aniline (B41778) Derivatives
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental to the synthesis of a vast array of organic compounds, including pharmaceuticals and functional materials. The journey from classical, often harsh, reaction conditions to modern, highly efficient catalytic systems illustrates a central theme of progress in synthetic organic chemistry.
Classical Approaches for N-Substitution in Anilines
Historically, the synthesis of anilines primarily involved the nitration of an aromatic ring followed by the reduction of the nitro group to an amine. youtube.com This foundational method produces primary anilines, which can then undergo further substitution. youtube.com
The N-alkylation of anilines, a key process for creating secondary and tertiary amines, was traditionally accomplished by reacting the aniline with alkyl halides. This nucleophilic substitution reaction, while straightforward, often suffered from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. nih.gov The reactivity of amines generally increases with alkylation, meaning the secondary amine product is often more reactive than the primary aniline starting material, complicating control over the reaction. google.com Achieving mono-N-alkylation required careful control of reaction conditions and stoichiometry, often using a large excess of the aniline. mdpi.com
Evolution of Diaryl Ether Synthesis Techniques (Ullmann, Buchwald-Hartwig, Chan-Lam)
The synthesis of the diaryl ether linkage, another crucial structural motif, has undergone significant evolution. These methods are central to forming the phenoxy component of the target molecule.
The Ullmann condensation , first reported in 1903, was the classical method for forming diaryl ethers. beilstein-journals.org It involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). researchgate.netthieme-connect.com However, the traditional Ullmann reaction required harsh conditions, such as high temperatures (often around 200°C) and stoichiometric or greater amounts of copper, which limited its applicability to robust substrates. beilstein-journals.orgthieme-connect.com
The 1990s brought a revolution in cross-coupling chemistry with the development of palladium-catalyzed methods. The Buchwald-Hartwig amination emerged as a powerful tool for forming C-N bonds, allowing for the coupling of aryl halides or triflates with a wide range of primary and secondary amines. organic-chemistry.orggalchimia.com Shortly thereafter, both the Buchwald and Hartwig groups independently reported the adaptation of this palladium-catalyzed approach for the synthesis of diaryl ethers from aryl halides and phenols. beilstein-journals.orgrsc.org These methods offered milder conditions and broader substrate scope but relied on expensive palladium catalysts and often complex phosphine (B1218219) ligands. organic-chemistry.orgacs.org
The Chan-Lam coupling reaction, also developed in the late 1990s, provided a complementary copper-catalyzed approach. wikipedia.orgnih.gov This reaction couples arylboronic acids with amines or alcohols to form aryl amines and aryl ethers, respectively. galchimia.comwikipedia.orgresearchgate.net A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air, making it operationally simpler than many palladium-catalyzed systems. wikipedia.orgnrochemistry.com
These three methodologies represent the cornerstone of modern C-O and C-N bond-forming strategies, providing chemists with a versatile toolkit to construct complex molecules like 3-Methoxy-N-(2-phenoxyethyl)aniline.
Table 1: Comparison of Major Diaryl Ether and Arylamine Synthesis Reactions
| Feature | Ullmann Reaction | Buchwald-Hartwig Coupling | Chan-Lam Coupling |
|---|---|---|---|
| Catalyst | Copper (Cu) | Palladium (Pd) | Copper (Cu) |
| Aryl Source | Aryl Halide | Aryl Halide / Pseudohalide | Arylboronic Acid |
| Nucleophile | Phenol / Amine | Phenol / Amine | Phenol / Amine |
| Typical Conditions | High Temperature (~200°C) | Milder, Inert Atmosphere | Room Temperature, Air Tolerant |
| Historical Context | Classical (Early 20th Century) | Modern (1990s) | Modern (1990s) |
This table provides a generalized comparison. Specific conditions and capabilities can vary widely based on ligand and substrate selection.
Targeted Synthetic Routes for N-(2-phenoxyethyl)aniline Scaffolds
The specific structure of N-(2-phenoxyethyl)aniline presents a unique synthetic challenge, requiring the formation of an N-alkyl bond where the alkyl group itself contains a phenoxy ether linkage.
Direct N-Phenoxyethylation of Anilines: Methodological Advancements and Efficiency
The most direct route to the N-(2-phenoxyethyl)aniline scaffold is the direct N-alkylation of an aniline with a phenoxyethyl halide, such as 1-bromo-2-phenoxyethane. Early methods for this transformation were often inefficient, requiring high temperatures and a large excess of one of the starting materials to achieve moderate yields. mdpi.com
Recent methodological advancements have focused on improving the efficiency and simplicity of this reaction. A key development has been the move away from less effective bases like triethylamine (B128534) towards more robust inorganic base and polar aprotic solvent systems. mdpi.com These newer protocols allow for the synthesis of mono-N-(2-phenoxyethyl)anilines in good yields (70-80%) by using an excess of the aniline starting material. Conversely, by using an excess of the phenoxyethylating agent, the corresponding bis-N-(2-phenoxyethyl)anilines can also be synthesized effectively. mdpi.com
Evaluation of Anhydrous Potassium Carbonate in Dimethyl Sulfoxide (B87167) Systems for Enhanced Yields
A significant improvement in the synthesis of N-(2-phenoxyethyl)anilines was achieved by using a system of anhydrous potassium carbonate (K₂CO₃) as the base and dimethyl sulfoxide (DMSO) as the solvent. mdpi.com This combination has proven to be highly effective for promoting the N-alkylation while minimizing side reactions.
The use of anhydrous K₂CO₃ is crucial, as the presence of water can interfere with the reaction. rsc.org DMSO serves as a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution. This system allows the reaction to proceed at a moderate temperature of around 90°C, leading to substantially improved yields compared to previous methods. mdpi.com The K₂CO₃/DMSO system is a powerful tool in modern organic synthesis, also finding use in other transformations that require a strong, non-nucleophilic base and a polar aprotic medium. acs.orggaylordchemical.com
Table 2: Effect of Reaction Conditions on N-Phenoxyethylation of Anilines
| Base | Solvent | Temperature | Typical Yield (Mono-alkylation) | Reference |
|---|---|---|---|---|
| Triethylamine | Various | High | Moderate | mdpi.com |
| Anhydrous K₂CO₃ | DMSO | ~90 °C | 70-80% | mdpi.com |
Data synthesized from descriptive reports to highlight the improvement in yields under optimized conditions.
Exploration of Green Chemistry Protocols in N-Substituted Aniline Synthesis
The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing synthetic route design. In the context of N-substituted aniline synthesis, several greener strategies are being explored.
One major focus is the development of catalytic processes that are more environmentally benign. This includes using earth-abundant, less toxic metal catalysts like those based on iron or copper as alternatives to palladium. beilstein-journals.orgijtsrd.com The N-alkylation of amines using alcohols as the alkylating agent represents a particularly green transformation, as it produces water as the only byproduct. rsc.org
Another green approach is to improve atom economy by designing reactions that minimize the formation of byproducts and avoid the use of protecting groups. acs.org The direct amination of phenols or their derivatives to anilines is an area of active research that could provide more sustainable routes to these valuable compounds. researchgate.netrsc.org Furthermore, the use of reusable catalysts and replacing high-boiling point organic solvents with alternatives like ionic liquids or even water can significantly reduce the environmental impact of a synthesis. thieme-connect.comncert.nic.in These evolving protocols offer a pathway to manufacturing important chemicals like this compound in a more sustainable manner.
Catalytic Dehydrogenative Aromatization Methods
Catalytic dehydrogenative aromatization has emerged as an atom-economical and environmentally benign strategy for the synthesis of anilines. shokubai.org This approach typically involves the conversion of saturated six-membered rings, such as cyclohexanols or cyclohexylamines, into their aromatic counterparts with the liberation of hydrogen gas. shokubai.org Palladium-based catalysts, particularly those supported on layered double hydroxides or magnesium oxide, have shown significant efficacy in these transformations. shokubai.orgnih.gov
The synthesis of primary anilines from cyclohexanones and ammonia (B1221849) via acceptorless dehydrogenative aromatization has been successfully demonstrated using a magnesium hydroxide-supported palladium nanoparticle catalyst. nih.govresearchgate.net This method avoids the need for a hydrogen acceptor, which is often required to achieve high selectivity in liquid-phase reactions. nih.gov The basic sites on the support are proposed to work in concert with the palladium nanoparticles to facilitate the dehydrogenation of the cyclohexanimine intermediate to the corresponding aniline. nih.gov While direct application to the synthesis of this compound is not explicitly documented, this methodology presents a plausible route starting from a suitably substituted cyclohexanone (B45756) and 2-phenoxyethanamine.
A general representation of this approach is the conversion of cyclohexanone oximes to primary anilines using a Pd(OH)x/Mg3Al1-LDH catalyst under hydrogen-acceptor-free conditions. shokubai.org This highlights the versatility of dehydrogenative aromatization in forming the aniline core from various precursors.
Table 1: Examples of Catalytic Dehydrogenative Aromatization for Aniline Synthesis
| Catalyst | Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pd(OH)x/Ni1Mg2Al1-LTH | 4-Methylcyclohexanol | 4-Methylphenol | N,N-dimethylacetamide, 150°C | >99% | shokubai.org |
| Pd/HAP | Cyclohexanones and Hydrazine | Primary Anilines | N/A | High | rsc.org |
Smile Rearrangement Applications in N-Alkylaniline Formation
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the formation of C-N bonds, providing a viable pathway to N-alkylanilines from phenolic precursors. derpharmachemica.comijacskros.comscispace.com This rearrangement typically involves the conversion of a phenol to an O-aryl ether, which then undergoes rearrangement to the corresponding N-arylamine in the presence of a base. researchgate.net
This method has been utilized for the synthesis of a variety of N-substituted anilines and is noted for its utility in preparing intermediates for pharmaceuticals. derpharmachemica.comscispace.com The reaction proceeds through the formation of a spiro-intermediate, followed by the cleavage of the C-O bond to yield the N-arylated product. researchgate.net Green chemistry approaches to the Smiles rearrangement have been developed, employing solid-supported catalysts like amberlite IR-400 resin to facilitate the transformation under more environmentally friendly conditions. ijacskros.comscispace.com
For the synthesis of this compound, a potential route would involve the reaction of a phenol with a suitable N-(2-phenoxyethyl) derivative containing a leaving group, followed by a base-mediated Smiles rearrangement. The regiochemistry of the starting phenol would dictate the final position of the methoxy (B1213986) group on the aniline ring.
Table 2: Conditions for Smiles Rearrangement in N-Substituted Aniline Synthesis
| Reactants | Catalyst/Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Phenols and Chloroacetylated Amines | Silica Sulfuric Acid | N/A | N/A | N-Alkyl Anilines | ijacskros.comscispace.com |
| Substituted Phenols and Anilines with Chloroacetyl Chloride | Cs2CO3 | DMF | 120°C | N-Azaaryl Anilines | researchgate.net |
Metal-Free Conditions for Substituted Aniline Synthesis
The development of metal-free synthetic methods is of great interest to minimize the environmental impact and cost associated with transition metal catalysts. acs.org Several metal-free approaches for the synthesis of substituted anilines have been reported, offering alternatives to traditional metal-catalyzed cross-coupling reactions. rsc.orgacs.orgresearchgate.net
One such method involves a three-component reaction between substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines to produce meta-substituted anilines. rsc.org This approach is notable for its ability to generate anilines with uncommon substitution patterns without the need for metal catalysts or additives. rsc.org
Another strategy is the reduction of nitroarenes to anilines. researchgate.net While many reduction methods employ metal catalysts, metal-free alternatives have been developed using reagents like D-glucose as a hydrogen source in a water-DMSO solvent system. researchgate.net This method is chemoselective for the nitro group and is applicable to a wide range of substituted nitroarenes. researchgate.net Furthermore, the direct synthesis of anilines from boronic acids and an electrophilic nitrogen source (H2N-OSO3H) under basic aqueous conditions provides a mild, transition-metal-free route, particularly effective for electron-rich substrates. acs.org
Table 3: Metal-Free Synthetic Routes to Substituted Anilines
| Starting Materials | Reagents | Conditions | Product Scope | Reference |
|---|---|---|---|---|
| Methylvinyl Ketones, N-Acylpyridinium Salts, Amines | None | Dioxane, 100°C | Meta-substituted anilines | rsc.org |
| Nitroarenes | D-glucose | H2O:DMSO (1:1) | Substituted anilines | researchgate.net |
Introduction of the Methoxy Group: Regioselective Functionalization Strategies
The placement of the methoxy group at the meta-position of the aniline ring is a critical aspect of the synthesis of this compound. This can be achieved either by starting with a precursor that already contains the methoxy group in the desired position or by introducing it onto the pre-formed N-(2-phenoxyethyl)aniline core.
Pre-functionalization of Aniline Precursors
A common and often more straightforward approach is to begin the synthesis with a commercially available or readily prepared aniline precursor that already bears the methoxy group at the 3-position. For instance, 3-methoxyaniline can serve as a starting point. The subsequent N-alkylation with a 2-phenoxyethyl halide or a related electrophile would directly yield the target compound.
Alternatively, if the aniline ring is constructed during the synthesis, as in the dehydrogenative aromatization or multicomponent reaction strategies, the starting materials must be chosen to ensure the correct regiochemical outcome. For example, in a multicomponent synthesis, the substitution pattern of the initial ketone or enone would determine the final arrangement of substituents on the aniline ring. rsc.org
The synthesis of substituted anilines often relies on classical electrophilic aromatic substitution reactions on a benzene (B151609) precursor, followed by functional group manipulations. For example, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) starts from 4-methoxybenzene-1-sulfonyl chloride, which is then nitrated. nih.gov The nitro groups direct subsequent reactions and are later reduced to the amine, demonstrating a multi-step pre-functionalization strategy. nih.gov
Post-synthesis Modification of N-(2-phenoxyethyl)aniline Core
Introducing the methoxy group after the formation of the N-(2-phenoxyethyl)aniline core presents a different set of challenges, primarily concerning regioselectivity. The directing effects of the amino group and the phenoxyethyl substituent would influence the position of electrophilic substitution. The amino group is a strong ortho-, para-director. Therefore, direct electrophilic methoxylation would likely not favor the meta-position.
To achieve meta-methoxylation, a more complex, multi-step sequence might be necessary. This could involve, for example, a halogenation reaction followed by a nucleophilic substitution with methoxide, potentially under copper or palladium catalysis. However, directing a halogen to the meta position of an aniline derivative can also be challenging.
Modern C-H functionalization techniques offer potential solutions, though they are often directed to the ortho- or para-positions. nih.govacs.org For instance, palladium-catalyzed para-selective C-H olefination of anilines has been reported, but methods for meta-functionalization are less common. nih.govacs.org Radical amination reactions have been shown to be highly regioselective for the ortho-position of anilines. acs.orgnih.gov Achieving meta-selective C-H functionalization on an aniline scaffold remains a significant synthetic challenge and would likely require a specifically designed directing group strategy.
Computational and Theoretical Investigations of 3 Methoxy N 2 Phenoxyethyl Aniline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic characteristics of molecules. These computational methods provide insights into molecular stability, reactivity, and spectroscopic properties that can be difficult to obtain through experimental means alone. For 3-Methoxy-N-(2-phenoxyethyl)aniline, both Density Functional Theory (DFT) and ab initio methods have been employed to model its geometric and electronic parameters accurately.
Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. scispace.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the computational efficiency of DFT, making it well-suited for studying relatively large organic molecules. nih.gov
Computational studies on N-(2-phenoxyethyl)aniline and its substituted derivatives have utilized DFT methods to determine the most stable conformations and their relative energies. researchgate.net A key structural feature of this compound is the flexible ethyl bridge connecting the aniline (B41778) and phenoxy moieties. Theoretical calculations indicate that the lowest-energy conformation for this class of molecules is a gauche form around the O–CH₂–CH₂–N bond. researchgate.net This contrasts with a fully extended anti conformation and arises from a balance of steric and electronic interactions within the molecule.
The geometry optimization process involves calculating the molecular energy at various atomic arrangements until a minimum on the potential energy surface is located. nih.gov This optimized structure corresponds to the most stable three-dimensional shape of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be extracted from this process. For aniline derivatives, DFT calculations provide accurate predictions of the C-N bond length and the pyramidalization at the nitrogen atom. researchgate.netresearchgate.net The presence of the 3-methoxy substituent is expected to influence the electronic distribution in the aniline ring, causing subtle changes in the ring's bond lengths compared to unsubstituted aniline. mdpi.com
Below is a table of representative geometric parameters for the core aniline structure, optimized using DFT calculations, which serves as a baseline for understanding the structure of its derivatives.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C-N Bond Length | ~1.402 | Length of the bond connecting the nitrogen to the aromatic ring. |
| N-H Bond Length | ~1.006 | Length of the bond in the amino group. |
| C-C (aromatic) Bond Length | 1.394 - 1.397 | Average length of carbon-carbon bonds within the aniline ring. |
| H-N-H Bond Angle | ~116.1 | Angle between the hydrogen atoms of the amino group. |
| C-C-N Bond Angle | ~120.0 | Angle involving the ring carbon attached to the nitrogen. |
Ab initio, or "from first principles," calculations are based directly on the laws of quantum mechanics without the use of experimental data for parametrization. researchgate.net Methods like Hartree-Fock (HF), Configuration Interaction (CI), and Coupled Cluster (CC) fall into this category. While computationally more demanding than DFT, ab initio methods can offer very high accuracy, particularly for predicting electronic properties and excited states. urfu.ruchemrxiv.org
For molecules like this compound, ab initio calculations are particularly useful for investigating their photophysical behavior. ias.ac.in The Configuration Interaction with Singles (CIS) method, for example, can be used to optimize the geometries of excited electronic states. researchgate.net Such calculations help in understanding processes like intramolecular charge transfer (ICT), where the absorption of light causes a redistribution of electron density from one part of the molecule (the electron-donating aniline moiety) to another. chemrxiv.org
The electronic properties of interest include vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy orbital without changing the molecular geometry, and oscillator strengths, which relate to the intensity of the corresponding absorption band in an electronic spectrum. ias.ac.in Studies on similar substituted anilines have shown that ab initio methods can accurately predict these properties, providing a detailed picture of the molecule's interaction with light. researchgate.netchemrxiv.org
Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy and spatial distribution of these orbitals, collectively known as the frontier orbitals, govern the molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aniline ring, which acts as the primary nucleophilic center. The LUMO, conversely, represents the most favorable region to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical reactivity descriptor. A smaller gap generally implies higher chemical reactivity and greater polarizability. nih.gov The calculated HOMO-LUMO gap for unsubstituted aniline is approximately 5.42 eV. researchgate.net The presence of the electron-donating methoxy (B1213986) group and the extended phenoxyethyl substituent in this compound is expected to raise the HOMO energy and potentially lower the LUMO energy, leading to a smaller energy gap compared to aniline.
| Parameter | Definition | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; higher energy indicates stronger electron-donating (nucleophilic) character. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; lower energy indicates stronger electron-accepting (electrophilic) character. |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
In reactions involving radical species, the key orbital is the Singly Occupied Molecular Orbital (SOMO). FMO theory can be extended to analyze the interaction between the SOMO of a radical and the HOMO or LUMO of a closed-shell molecule. The relative energies of these orbitals determine the reaction's feasibility and regioselectivity.
When considering a radical addition to this compound, the reaction could proceed via the radical attacking the electron-rich aniline ring. The interaction would be between the SOMO of the attacking radical and the HOMO of the aniline derivative. A small energy gap between these two orbitals facilitates the reaction. Polar effects can also play a significant role; if the radical is electrophilic, it will preferentially attack sites of high electron density on the aniline ring, a feature that can be predicted by analyzing the shape and coefficients of the HOMO.
Computational methods can quantify and visualize this distribution. The calculation of atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) reveals the partial positive or negative charge on each atom. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) can be mapped onto the electron density surface. thaiscience.info The MEP visually identifies regions of negative potential (shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor. For this compound, the most negative potential is expected around the oxygen atoms and the nitrogen atom, confirming their roles as the primary nucleophilic centers.
Mechanistic Pathways of Reactions Involving this compound
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reaction intermediates. mdpi.com This provides a detailed, step-by-step understanding of the reaction mechanism.
For N-phenoxyethylaniline derivatives, photochemical reactions are of particular interest. researchgate.net Theoretical studies can elucidate the pathways of these light-induced transformations. For example, upon UV irradiation, lower homologues (with short alkyl chains) of related p-nitro-N-phenoxyalkylanilines undergo a nucleophilic-type rearrangement. In contrast, higher homologues can undergo an intramolecular photoredox reaction involving C-N bond cleavage. researchgate.net Computational modeling can help determine the energetic barriers for these competing pathways and explain how factors like the substituent (e.g., 3-methoxy) and solvent influence the reaction outcome.
Another important class of reactions involves the interaction with atmospheric radicals, such as the hydroxyl radical (•OH). researchgate.net Computational studies on the reaction of substituted anilines with •OH radicals have shown that the reaction can proceed through several pathways, including hydrogen abstraction from the amino group or radical addition to the aromatic ring. mdpi.com By calculating the activation energies for each possible path, the major reaction products can be predicted. For this compound, the presence of multiple reactive sites—the aniline N-H, the aniline ring, the phenoxy ring, and the ethyl bridge—makes computational investigation essential for unraveling the complex reaction kinetics and mechanism. researchgate.net
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs the course of a reaction. mdpi.comeuropa.eu Within this theory, the analysis of the electron density distribution in the ground state of this compound and its evolution along a reaction pathway can elucidate the mechanisms of its chemical transformations.
MEDT utilizes quantum chemical tools to analyze the changes in electron density and the associated energies. mdpi.com For this compound, this approach can be applied to understand various reactions. For instance, in an electrophilic aromatic substitution, MEDT would focus on the global electron density transfer (GEDT) at the transition state to characterize the polarity of the reaction. encyclopedia.pub The theory helps in identifying the most nucleophilic and electrophilic centers within the molecule, which in this case would involve the aniline ring, the nitrogen atom, and the phenoxy group. mdpi.com
The application of MEDT would involve the use of conceptual DFT descriptors, such as electrophilicity and nucleophilicity indices, to predict the reactivity of this compound. nih.gov By analyzing the topological changes of the electron localization function (ELF) along a reaction coordinate, the precise nature of bond-forming and bond-breaking processes can be detailed, providing a more nuanced understanding than traditional orbital-based models. mdpi.com This allows for a rigorous quantum-chemical description of reaction mechanisms, moving beyond classical interpretations. europa.eu
Kinetic and Thermodynamic Studies of Relevant Chemical Transformations
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in investigating intramolecular radical addition reactions in aniline derivatives. beilstein-journals.org For a molecule like this compound, such studies would be crucial to predict the feasibility and outcome of radical-mediated cyclization reactions.
Research on similar systems has shown that polar effects are highly significant in these reactions, with the highest reaction rates observed for combinations of electrophilic radicals and nucleophilic arenes. beilstein-journals.org The substitution on the aniline nitrogen is also a critical factor. DFT calculations, using functionals like the dispersion-corrected PW6B95-D3, have been shown to provide accurate predictions of the free activation barriers for such reactions. beilstein-journals.org
For a hypothetical intramolecular radical addition on this compound, both kinetic and thermodynamic parameters would be of interest. DFT calculations could provide estimates for the activation energy (Ea), Gibbs free energy of activation (ΔG‡), and the Gibbs free energy of reaction (ΔGR). beilstein-journals.org These parameters would indicate whether a potential cyclization is kinetically feasible and thermodynamically favorable.
Below is an illustrative table of how such computational data might be presented for a hypothetical intramolecular radical addition reaction of a substituted aniline.
| Parameter | Description | Illustrative Value |
| k [s⁻¹] | Rate constant | 2.5 x 10⁵ |
| ΔG‡ [kcal mol⁻¹] | Gibbs free energy of activation | 15.2 |
| ΔGR [kcal mol⁻¹] | Gibbs free energy of reaction | -8.7 |
Note: The values in this table are for illustrative purposes and are not based on actual calculations for this compound.
The aniline moiety in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. allen.in The methoxy group, also an electron-donating group, further activates the ring. The directing effects of these substituents determine the regioselectivity of such reactions.
The amino group is a strong ortho-, para-director, while the methoxy group is also an ortho-, para-director. allen.in In this compound, the methoxy group is at the meta position relative to the amino group. Computational studies can be employed to predict the most likely sites of electrophilic attack by calculating the energies of the intermediate carbocations (sigma complexes). irjet.net
The reaction dynamics can be further understood by examining the potential energy surface of the reaction. Theoretical calculations can elucidate the structure of the transition states and intermediates, providing insights into the reaction mechanism. researchgate.net The table below summarizes the expected directing effects of the substituents on the aniline ring of this compound.
| Substituent | Position on Aniline Ring | Activating/Deactivating | Directing Effect |
| -NH(CH₂)₂OPh | 1 | Activating | Ortho, Para |
| -OCH₃ | 3 | Activating | Ortho, Para |
Based on these directing effects, electrophilic attack is most likely to occur at the positions ortho and para to the amino group, and ortho and para to the methoxy group. The interplay of these directing effects would determine the final product distribution.
The secondary amine functionality in this compound makes it a suitable substrate for various catalytic transformations. For example, it could undergo N-methylation using methanol in the presence of a ruthenium catalyst, a process that proceeds via a hydrogen autotransfer mechanism. rsc.org Computational studies can help to elucidate the mechanism of such catalytic cycles, including the identification of the rate-determining step. rsc.org
Another potential catalytic reaction is the one-pot reductive amination of aldehydes with nitroarenes to form secondary anilines, where the aniline derivative is an intermediate. mdpi.com While this compound is already a secondary amine, it could potentially be synthesized through a similar catalytic route. Mechanistic studies of these reactions often involve the characterization of intermediates such as imines and carbinolamines. mdpi.com
DFT calculations have also been used to investigate the mechanism of aniline-catalyzed halogenation reactions, revealing the role of the aniline as a shuttle for the halogenating agent. researchgate.net Such computational approaches could be applied to understand the role of this compound in similar catalytic processes.
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
The flexibility of the N-(2-phenoxyethyl) side chain in this compound allows for a variety of conformations. Conformational analysis, using quantum mechanical methods like DFT and MP2, can be employed to identify the stable conformers and their relative energies. nih.gov The key dihedral angles to consider would be those around the C-C, C-N, and C-O bonds of the side chain.
A significant factor in determining the conformational preferences of this molecule is the potential for intramolecular hydrogen bonding. The N-H group of the secondary amine can act as a hydrogen bond donor, while the ether oxygen of the phenoxyethyl group and the methoxy group can act as hydrogen bond acceptors. The formation of an intramolecular hydrogen bond can significantly stabilize certain conformations. nih.gov
The existence and strength of these intramolecular interactions can be analyzed using the Atoms-in-Molecules (AIM) theory, which examines the electron density at bond critical points. nih.gov The table below outlines the potential intramolecular hydrogen bonds in this compound.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential for Interaction |
| N-H | Ether Oxygen (-O-CH₂) | High |
| N-H | Methoxy Oxygen (-OCH₃) | Moderate (requires significant chain folding) |
The solvent environment can also play a crucial role in the conformational equilibrium, as intermolecular hydrogen bonding with the solvent can compete with intramolecular interactions. nih.govustc.edu.cn
Prediction of Spectroscopic Parameters via Computational Modeling
Computational modeling is a powerful tool for predicting the spectroscopic parameters of molecules, which can be invaluable for their characterization. For this compound, methods like DFT can be used to predict its NMR and IR spectra.
To predict the ¹H and ¹³C NMR chemical shifts, the first step is typically to perform a conformational search to identify the low-energy conformers of the molecule. github.io The NMR shielding constants are then calculated for each of these conformers, and a Boltzmann-weighted average is computed to obtain the final predicted spectrum. rsc.org The choice of DFT functional and basis set is crucial for obtaining accurate results. github.io
Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies and their corresponding intensities. computabio.com This is typically done by computing the second derivatives of the energy with respect to the atomic positions. The predicted spectrum can then be compared with experimental data to confirm the structure of the molecule.
The table below provides an example of how predicted and experimental spectroscopic data could be compared.
| Spectroscopic Data | Computational Prediction | Experimental Observation |
| ¹H NMR (δ, ppm) | Calculated chemical shifts for each proton | Measured chemical shifts |
| ¹³C NMR (δ, ppm) | Calculated chemical shifts for each carbon | Measured chemical shifts |
| IR (ν, cm⁻¹) | Calculated vibrational frequencies and intensities | Measured absorption bands |
Note: The values in this table are placeholders and are not based on actual data for this compound.
Simulated IR and UV-Vis Spectra
Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are instrumental in understanding the vibrational and electronic properties of a molecule.
Infrared (IR) Spectroscopy Simulation: Computational methods, particularly DFT, are employed to calculate the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. For a molecule like this compound, the simulated IR spectrum would be expected to show characteristic peaks corresponding to its various functional groups.
A hypothetical table of predicted significant IR vibrational frequencies for this compound, based on data from analogous compounds, is presented below. The theoretical calculations for similar molecules often show good correlation with experimental values. article4pub.com
| Vibrational Mode | Hypothetical Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C-N Stretch | 1350-1250 |
| C-O (Ether) Stretch | 1275-1200 |
| C-O (Methoxy) Stretch | 1050-1000 |
This table is illustrative and not based on direct computational data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption peaks in a UV-Vis spectrum. For aromatic compounds like this compound, the spectrum is expected to show absorptions in the UV region due to π-π* transitions within the benzene (B151609) rings. Studies on similar N-(methoxysalicylidene) anilines have shown that theoretical UV spectra can successfully predict absorption peaks, which are often in good agreement with experimental data. article4pub.com
A hypothetical prediction for the UV-Vis absorption maxima of this compound might show two main absorption bands, characteristic of the aromatic systems present in the molecule.
| Electronic Transition | Hypothetical Predicted λmax (nm) |
| π → π* (Aniline Ring) | ~280-300 |
| π → π* (Phenoxy Ring) | ~260-270 |
This table is illustrative and not based on direct computational data for this compound.
NMR Chemical Shift Predictions
Computational chemistry is also a valuable tool for predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for these calculations. researchgate.net The predicted chemical shifts can aid in the structural elucidation of the compound and the assignment of experimental NMR spectra.
For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The electron-donating methoxy group and the electron-withdrawing phenoxyethyl group would have distinct effects on the chemical shifts of the aromatic protons and carbons.
Below are hypothetical tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from related structures. It is important to note that the accuracy of these predictions can be influenced by the choice of computational method and basis set. article4pub.com
Hypothetical Predicted ¹H NMR Chemical Shifts:
| Proton | Hypothetical Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (Aniline Ring) | 6.5 - 7.3 |
| Aromatic Protons (Phenoxy Ring) | 6.8 - 7.4 |
| -OCH₃ Protons | ~3.8 |
| -N-CH₂- Protons | ~3.4 |
| -O-CH₂- Protons | ~4.1 |
This table is illustrative and not based on direct computational data for this compound.
Hypothetical Predicted ¹³C NMR Chemical Shifts:
| Carbon | Hypothetical Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (Aniline Ring) | 100 - 160 |
| Aromatic Carbons (Phenoxy Ring) | 114 - 158 |
| -OCH₃ Carbon | ~55 |
| -N-CH₂- Carbon | ~45 |
This table is illustrative and not based on direct computational data for this compound.
Reactivity and Reaction Mechanism Studies of 3 Methoxy N 2 Phenoxyethyl Aniline
Reactivity of the Aniline (B41778) Nitrogen and Aromatic Rings
The core reactivity of the molecule is centered on the nucleophilic secondary amine and the electron-rich aromatic systems. The electronic effects of the substituents on both rings dictate the outcomes of various reactions.
The nitrogen atom in 3-Methoxy-N-(2-phenoxyethyl)aniline is part of a secondary amine, which generally exhibits strong nucleophilic character. The nucleophilicity of amines typically follows the order of secondary > primary > ammonia (B1221849), influenced by both electronic and steric factors. masterorganicchemistry.com The presence of an alkyl-type substituent (the phenoxyethyl group) increases the electron density on the nitrogen compared to a primary aniline. Furthermore, the methoxy (B1213986) group at the meta position on the aniline ring has a weak electron-donating inductive effect, which can slightly enhance the nucleophilicity of the amine.
This pronounced nucleophilicity allows the amine to readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. The initial nucleophilic attack on the carbonyl carbon leads to the formation of a hemiaminal intermediate, which subsequently dehydrates to form an iminium ion. These intermediates are crucial in synthetic pathways like reductive amination and the formation of enamines. beilstein-journals.org
In coupling reactions, the nucleophilic nitrogen can react with various electrophilic partners. For instance, it can undergo N-arylation with activated aryl halides or participate in transition metal-catalyzed cross-coupling reactions to form more complex tertiary amines. The general trend of amine nucleophilicity suggests that secondary amines are highly effective nucleophiles in these transformations. masterorganicchemistry.com
Table 1: Comparison of Factors Influencing Amine Nucleophilicity
| Factor | Influence on this compound | General Trend/Effect |
|---|---|---|
| Amine Class | Secondary Amine | Generally more nucleophilic than primary amines due to electron-donating alkyl groups. masterorganicchemistry.com |
| Steric Hindrance | The phenoxyethyl group presents moderate steric bulk around the nitrogen. | Increased steric hindrance can decrease nucleophilicity by impeding approach to the electrophile. researchgate.net |
| Electronic Effects | The methoxy group on the aniline ring is weakly electron-donating. | Electron-donating groups increase electron density on the nitrogen, enhancing nucleophilicity. masterorganicchemistry.com |
| Solvent | Reactivity is solvent-dependent. | Protic solvents can solvate the amine, potentially reducing nucleophilicity through hydrogen bonding. |
The methoxy-substituted phenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the secondary amino group (-NHR) and the methoxy group (-OCH₃). Both are powerful ortho-, para-directing groups. wikipedia.org The amino group is typically a stronger activator than the methoxy group.
The substitution pattern can be predicted by considering the directing effects of these groups:
Amino Group (at C1): Directs electrophiles to positions C2, C4, and C6.
Methoxy Group (at C3): Directs electrophiles to positions C2, C4, and C6.
The combined influence of these groups leads to strong activation at the following positions:
C4 (para to the amino group): Highly activated due to the strong para-directing effect of the amine and the meta-position relative to the methoxy group.
C6 (ortho to the amino group): Strongly activated, receiving ortho-directing influence from both the amino and methoxy groups.
C2 (ortho to the amino group): Activated by both groups but may experience steric hindrance from the adjacent, bulky N-(2-phenoxyethyl) substituent.
Therefore, electrophilic attack is most favored at the C4 and C6 positions. The precise product distribution would be influenced by the nature and size of the electrophile as well as the specific reaction conditions. wikipedia.org
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating Group(s) | Predicted Reactivity | Potential Issues |
|---|---|---|---|
| C2 | Ortho to -NHR, Ortho to -OCH₃ | Activated | High steric hindrance |
| C4 | Para to -NHR, Meta to -OCH₃ | Highly Activated | - |
| C5 | Meta to -NHR, Ortho to -OCH₃ | Moderately Activated | Less favored than C4, C6 |
| C6 | Ortho to -NHR, Ortho to -OCH₃ | Highly Activated | Moderate steric hindrance |
Functional Group Transformations and Derivatization
The presence of multiple functional groups allows for a wide array of derivatization reactions, enabling the synthesis of a large family of related compounds.
The secondary amine is a key site for functionalization. It can be readily transformed into tertiary amines or amides through standard synthetic protocols.
Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates, in the presence of a non-nucleophilic base, leads to the formation of the corresponding tertiary amine. This conversion modifies the steric and electronic properties of the nitrogen center, influencing its basicity and nucleophilicity.
Amidation (Acylation): Acylation of the secondary amine with acyl chlorides or acid anhydrides proceeds readily to form a stable amide. This transformation has a profound electronic effect, as the nitrogen lone pair becomes delocalized into the adjacent carbonyl group. This delocalization renders the nitrogen non-basic and converts the strongly activating amino group into a moderately deactivating amide group in the context of electrophilic aromatic substitution.
The phenoxyethyl portion of the molecule also contains reactive sites, primarily the ether linkage and the unsubstituted phenyl ring.
Ether Cleavage: The ether bond (C-O-C) is generally stable but can be cleaved under forcing conditions. Treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures can break the ether linkage, yielding 3-methoxyaniline and a derivative of 2-phenoxyethanol.
Substitution on the Phenoxy Ring: The terminal phenyl ring can undergo electrophilic aromatic substitution. The ether oxygen atom acts as an ortho-, para-directing group, activating these positions for attack by electrophiles. However, this ring is less activated than the 3-methoxyaniline ring, which allows for potential selective functionalization under carefully controlled reaction conditions.
Role as a Precursor in Cyclization and Heterocycle Formation
N-substituted anilines are valuable building blocks in heterocyclic chemistry. researchgate.net The structure of this compound is well-suited for intramolecular cyclization reactions to generate complex, polycyclic molecules, particularly those containing nitrogen.
One potential pathway involves an intramolecular electrophilic attack from one of the aromatic rings onto the other, often promoted by a Lewis acid or a strong protic acid. For example, a Friedel-Crafts-type cyclization could be induced, potentially after acylation of the amine, to form a dibenzo-fused heterocyclic system. Such cyclization strategies are fundamental to the synthesis of various alkaloids and pharmacologically active compounds. The aniline moiety is a common starting point for building more complex structures through benzannulation and other cyclization methods. beilstein-journals.orgnih.gov
Intramolecular Cyclization Pathways
While specific studies detailing the intramolecular cyclization of this compound are not extensively documented, its structure lends itself to several potential cyclization pathways upon suitable activation. Such reactions are fundamental in synthetic chemistry for constructing complex heterocyclic scaffolds.
One plausible pathway involves the conversion of the secondary amine to an amide or a related derivative, which can then undergo intramolecular cyclization. For example, acylation of the nitrogen atom followed by an acid-catalyzed cyclization could lead to the formation of dihydro-1,4-benzoxazine derivatives. The reaction would likely proceed via electrophilic attack of the activated carbonyl group onto the electron-rich methoxy-substituted aniline ring, followed by dehydration. The methoxy group at the 3-position would direct the cyclization to the ortho and para positions (primarily the 2, 4, and 6 positions of the aniline ring).
Another potential route could involve oxidative cyclization, where a transient electrophilic species is generated on the nitrogen or the aromatic ring, prompting an intramolecular ring closure. The mechanism would be highly dependent on the specific reagents and conditions employed.
Synthesis of Fused Bicyclic and Polycyclic Systems
The structure of this compound serves as a versatile scaffold for the synthesis of more complex fused bicyclic and polycyclic systems, which are prevalent motifs in biologically active molecules. nih.gov Aromatisation can serve as a powerful thermodynamic driving force for reactions that convert heteroaryl ketones into N-fused heterocycles. nih.gov
One common strategy involves an initial functionalization of the aniline ring, followed by a ring-closing reaction. For instance, a Vilsmeier-Haack or Friedel-Crafts acylation reaction on the electron-rich 3-methoxyaniline ring could introduce a carbonyl group. Subsequent intramolecular reactions, such as condensation with the secondary amine or a Pictet-Spengler-type reaction, could then be employed to construct a new fused ring system.
Furthermore, transition metal-catalyzed C-H activation and annulation reactions represent a modern approach to building fused systems. A palladium or rhodium catalyst could facilitate the coupling of the aniline C-H bonds with an internal alkyne or alkene tethered to the molecule, leading to the formation of complex polycyclic structures in a single step. The regioselectivity of such reactions would be influenced by the directing ability of the secondary amine and the methoxy group.
Cross-Coupling Reactions and C-N/C-O Bond Formation
Cross-coupling reactions are powerful tools for forming C-N and C-O bonds, and they are central to the synthesis of molecules like this compound and its derivatives. Palladium and copper catalysts are preeminent in facilitating these transformations, offering high efficiency and broad functional group tolerance. nih.govnih.gov
Palladium-Catalyzed Coupling Reactions for Arylamine Synthesis
The formation of the C-N bond in this compound is a key synthetic step that can be efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This reaction allows for the coupling of an aryl halide or pseudohalide with an amine. To synthesize the target molecule, this would typically involve the reaction of 3-methoxyaniline with a 2-phenoxyethyl halide (e.g., 1-bromo-2-phenoxyethane).
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-arylated amine product and regenerates the Pd(0) catalyst. nih.gov The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results by promoting both the oxidative addition and reductive elimination steps.
A simpler, non-catalyzed method for the N-phenoxyethylation of anilines has also been described, involving heating the aniline with a 1-bromo-2-phenoxyethane in DMSO with potassium carbonate as the base, achieving good yields of 70-80%. researchgate.netmdpi.com
| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrates | Yield (%) |
| Pd(OAc)₂ | DPEphos | NaOt-Bu | Toluene | Anilines + Aryl Bromides | High |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | THF | Secondary Amines + Aryl Chlorides | High |
| PdCl₂ | Various Phosphines | Various | Various | Anilines + Aryl Bromides | Effective |
| Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | Amines + Aryl Bromides | 27-82% mdpi.com |
This table presents generalized data for palladium-catalyzed amination reactions relevant to the synthesis of secondary arylamines.
Copper-Promoted Diaryl Ether Formations
The phenoxy group in this compound contains a diaryl ether-like linkage (Ar-O-CH₂), and the synthesis of its precursors often relies on copper-promoted C-O bond formation. The classic Ullmann condensation and the more recent Chan-Lam coupling are primary examples of such reactions. nih.govmdpi.com These methods are used to couple a phenol (B47542) with an aryl halide or an arylboronic acid, respectively.
In the context of synthesizing the target compound, a copper catalyst would be used to synthesize a key intermediate, such as 2-phenoxyethanol or its halogenated derivative (1-bromo-2-phenoxyethane). This could be achieved by coupling phenol with a suitable two-carbon synthon like 2-bromoethanol or ethylene (B1197577) carbonate.
The Ullmann reaction typically requires a copper(I) or copper(II) source, a base, and often a ligand to facilitate the coupling at milder temperatures. nih.gov The Chan-Lam coupling offers an alternative that uses arylboronic acids instead of aryl halides and can often proceed under milder, base-free conditions. nih.gov The mechanism is thought to involve the formation of a copper(II) alkoxide or phenoxide, which then undergoes reductive elimination with an arylcopper(II) species to form the C-O bond. mdpi.com
| Copper Source | Ligand | Base | Solvent | Substrates | Yield (%) |
| CuI | Oxalamide Ligands | K₃PO₄ | DMF or MeCN | Phenols + Aryl Halides | Up to 96% nih.gov |
| Cu(OAc)₂ | None | Pyridine/Et₃N | CH₂Cl₂ | Phenols + Arylboronic Acids | High nih.gov |
| CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | Phenols + Aryl Iodides | Good |
| Cu(acac)₂ | BHMPO | Cs₂CO₃ | Toluene | Phenols + Aryl Halides | High nih.gov |
This table presents generalized data for copper-promoted C-O coupling reactions relevant to the synthesis of diaryl ether precursors.
Potential Role in Organic Methodology Development and Advanced Material Precursors
Exploration of 3-Methoxy-N-(2-phenoxyethyl)aniline as a Versatile Synthetic Building Block
This compound serves as an important scaffold in the synthesis of more complex molecules, particularly heterocyclic compounds. The general class of N-(2-phenoxyethyl)anilines are valuable intermediates, and methods for their synthesis, such as the N-phenoxyethylation of anilines, are developed to facilitate their use in subsequent reactions. researchgate.net The reaction typically involves treating a substituted aniline (B41778) with a 1-bromo-2-phenoxyethane derivative in the presence of a base like anhydrous potassium carbonate in a solvent such as DMSO. researchgate.net
Once synthesized, the secondary amine of this compound is a key functional group. It can readily undergo reactions to form new carbon-nitrogen bonds, making it a precursor for creating diverse molecular frameworks. For instance, it can be a key component in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. nih.gov The presence of the methoxy (B1213986) and phenoxy groups can also influence the electronic properties and solubility of the final products.
Integration into Complex Molecular Architectures through Convergent Synthesis
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then joined together in the final stages. The structure of this compound makes it an ideal candidate for such an approach. It can be considered a bifunctional fragment, representing a diaryl ether amine.
Precursor in the Development of Functionalized Polymer Systems
The aniline backbone of this compound makes it a prime candidate for the development of functionalized polymers with tailored electronic and physical properties.
Polyaniline (PANI) is a well-known conducting polymer, but its applications can be limited by poor solubility. One strategy to improve processability is to create copolymers using substituted aniline derivatives. The methoxy group is an electron-donating substituent known to influence the electronic properties and polymerization potential of aniline monomers.
While studies may not have focused specifically on this compound, extensive research on the copolymerization of other aniline derivatives, such as 2-methoxyaniline (o-anisidine), provides a strong precedent. nih.gov Copolymers of aniline and o-methoxyaniline have been synthesized via chemical oxidative polymerization to create more soluble and processable materials. nih.gov The incorporation of the bulky and flexible N-(2-phenoxyethyl) substituent in addition to the methoxy group would be expected to further enhance solubility by disrupting inter-chain packing, making the resulting polymer more amenable to solution-based processing for device fabrication.
| Monomer 1 | Monomer 2 | Key Feature of Monomer 2 | Reference |
|---|---|---|---|
| Aniline | o-Methoxyaniline | Electron-donating methoxy group | nih.gov |
| 2-Methoxyaniline | 3-Aminobenzenesulfonic acid | Solubilizing sulfonic acid group | nih.gov |
| Aniline | 3-Aminobenzenesulfonic acid | Improves water solubility | nih.gov |
N-substituted pyrroles are fundamental components of many organic electronic materials. A highly effective method for their synthesis is the Paal-Knorr condensation, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound. A common precursor for the dicarbonyl component is 2,5-dimethoxytetrahydrofuran.
In this context, this compound can serve as the primary amine component. The reaction would lead to the formation of 1-(3-Methoxy-N-(2-phenoxyethyl)phenyl)pyrrole. This specific N-substituted pyrrole could then be electropolymerized to create a thin film on an electrode surface. The resulting polymer would have its properties modulated by the methoxy and phenoxyethyl side chains, potentially influencing its conductivity, stability, and morphology—key factors in the performance of organic electronic devices. This approach represents a pathway to sustainable, biomass-based organic electronics. beilstein-journals.org
| Amine Component | Dicarbonyl Precursor | Resulting N-Substituted Pyrrole | Potential Application |
|---|---|---|---|
| Aniline | 2,5-Dimethoxytetrahydrofuran | N-phenylpyrrole | Conducting Polymers |
| This compound | 2,5-Dimethoxytetrahydrofuran | 1-(3-Methoxy-N-(2-phenoxyethyl)phenyl)pyrrole | Organic Electronics |
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Pathways for the Compound
The traditional synthesis of N-alkylanilines and diaryl ethers often involves harsh reaction conditions, stoichiometric reagents, and the use of environmentally harmful solvents. researchgate.net Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 3-Methoxy-N-(2-phenoxyethyl)aniline.
One promising avenue is the use of green solvents and reaction media. For instance, ionic liquids have been shown to be effective solvents for the selective N-alkylation of anilines. Propylene carbonate is another green solvent that can be utilized for N-alkylation of N-heterocycles under neat conditions, offering an eco-friendly process that avoids genotoxic alkyl halides. nih.gov
Catalysis with earth-abundant metals is another key area for sustainable synthesis. Iron-catalyzed C-H amination of arenes presents a potential route to N-alkylanilines using an environmentally benign iron(II) salt as a catalyst. chemistryviews.org Similarly, manganese pincer complexes have been shown to catalyze the selective N-alkylation of amines with alcohols, representing a move away from precious metal catalysts.
Furthermore, biocatalysis offers a highly selective and environmentally friendly approach. The use of enzymes in one-pot chemoenzymatic cascades for the reductive amination of amines is a developing field that could be applied to the synthesis of this compound. researchgate.net
| Synthetic Approach | Key Features | Potential Application to this compound Synthesis |
| Ionic Liquid-Mediated N-Alkylation | Recyclable solvent, enhanced selectivity | N-alkylation of 3-methoxyaniline with a 2-phenoxyethyl halide derivative. |
| Propylene Carbonate as Reagent/Solvent | Avoids genotoxic reagents, neat conditions | N-alkylation of 3-methoxyaniline. nih.gov |
| Iron-Catalyzed C-H Amination | Use of earth-abundant metal, mild conditions | Direct amination of a phenoxyethane derivative with a 3-methoxyphenylamine precursor. chemistryviews.org |
| Manganese Pincer Complex Catalysis | Non-noble metal catalyst, high selectivity | N-alkylation of 3-methoxyaniline with 2-phenoxyethanol. |
| Chemoenzymatic Reductive Amination | Biocatalysis, aqueous media, high atom economy | One-pot synthesis from 3-methoxyaniline and a phenoxyacetaldehyde derivative. researchgate.net |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
While standard spectroscopic techniques like NMR and IR are crucial for structural elucidation, future research will leverage more advanced methods to study the dynamic processes and subtle structural features of this compound.
Advanced NMR techniques , such as Diffusion Ordered Spectroscopy (DOSY), can provide insights into the formation of aggregates and intermolecular interactions in solution. nih.gov This would be particularly relevant for studying the supramolecular behavior of the compound. Temperature-dependent NMR studies can also reveal information about conformational changes and dynamic equilibria.
Time-resolved spectroscopy could be employed to study the kinetics and mechanisms of reactions involving this compound. For instance, in photochemical or catalytic reactions, transient species could be identified and their lifetimes measured, providing a deeper understanding of the reaction pathway.
The application of chiroptical spectroscopy , such as circular dichroism (CD), would be relevant if chiral derivatives of this compound are synthesized. This would allow for the determination of absolute stereochemistry and the study of chiral recognition phenomena.
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Diffusion Ordered Spectroscopy (DOSY) | Self-association, aggregation, intermolecular interactions in solution. nih.gov | Understanding supramolecular assembly. |
| Time-Resolved Spectroscopy | Reaction kinetics, identification of transient intermediates. | Elucidating reaction mechanisms. |
| Circular Dichroism (CD) Spectroscopy | Absolute configuration of chiral derivatives, chiral recognition. | Characterization of enantiomerically pure forms. |
| Advanced Mass Spectrometry (e.g., Ion Mobility-MS) | Gas-phase conformation, separation of isomers. | Detailed structural analysis and isomer differentiation. |
Integration of Machine Learning and AI in Predicting Reactivity and Guiding Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. rjptonline.orgmdpi.com For this compound, these computational tools can be applied in several ways.
Reaction prediction algorithms can be trained on large datasets of known reactions to predict the most likely products and optimal conditions for the synthesis of this compound. researchgate.net This can significantly reduce the number of trial-and-error experiments required. For instance, ML models have been successfully used to predict the outcomes of C-N coupling reactions.
Retrosynthesis software , guided by AI, can propose novel and efficient synthetic routes to this compound that a human chemist might not consider. mdpi.com These programs can analyze vast reaction databases to identify the most promising disconnection strategies.
Furthermore, AI can be used to predict the physicochemical and biological properties of this compound and its derivatives. This can guide the design of new molecules with desired characteristics, for example, by predicting their potential as pharmaceutical intermediates or materials components.
| AI/ML Application | Function | Impact on Research of this compound |
| Reaction Outcome Prediction | Predicts major products and yields of chemical reactions. researchgate.net | Accelerates the optimization of synthetic routes. |
| Retrosynthetic Analysis | Proposes synthetic pathways for a target molecule. mdpi.com | Enables the discovery of novel and more efficient syntheses. |
| Property Prediction | Predicts physicochemical, biological, and toxicological properties. | Guides the design of new derivatives with desired functionalities. |
| Autonomous Synthesis Platforms | Integrates AI with robotic systems for automated reaction execution. mit.edu | Allows for high-throughput synthesis and optimization. |
Exploration of Novel Catalytic Systems for Transformations Involving this compound
The development of novel catalysts is a cornerstone of modern organic chemistry. For transformations involving this compound, research into new catalytic systems will focus on enhancing efficiency, selectivity, and sustainability.
Dual catalysis , combining photoredox and transition metal catalysis, has emerged as a powerful tool for C-H functionalization. A nickel/photoredox dual catalysis strategy, for example, has been used for the site-selective α-arylation of trialkylamines. nih.gov Similar approaches could be envisioned for the functionalization of the N-(2-phenoxyethyl) side chain.
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse. The development of copper or palladium species immobilized on various supports for Ullmann-type N-arylation reactions is an active area of research. semanticscholar.org Such catalysts could be employed in the synthesis of the diaryl ether moiety of the target compound.
Metal-free catalysis is a highly desirable goal for sustainable chemistry. Triarylboranes have been shown to catalyze the N-alkylation of amines with aryl esters, providing a metal-free alternative for C-N bond formation. rsc.org
| Catalytic System | Type of Transformation | Potential Application for this compound |
| Nickel/Photoredox Dual Catalysis | C-H Functionalization | Selective modification of the N-(2-phenoxyethyl) side chain. nih.gov |
| Immobilized Copper/Palladium Catalysts | N-Arylation (Ullmann-type reactions) | Synthesis of the diaryl ether bond. semanticscholar.org |
| Triarylborane Catalysts | N-Alkylation | Metal-free synthesis of the N-alkyl bond. rsc.org |
| N-Heterocyclic Carbene (NHC) Ligated Catalysts | Cross-Coupling Reactions | Enhanced efficiency and selectivity in C-N and C-O bond formation. |
Investigation of Supramolecular Interactions and Self-Assembly Based on the Compound's Structure
The molecular structure of this compound, with its hydrogen bond donor (N-H) and acceptor (methoxy and phenoxy oxygens) sites, as well as aromatic rings capable of π-π stacking, makes it an interesting candidate for studies in supramolecular chemistry.
Aniline-phenol recognition is a well-studied phenomenon that leads to the formation of defined supramolecular synthons. nih.gov The interaction between the aniline (B41778) moiety of one molecule and the phenoxy group of another could lead to the formation of ordered assemblies in the solid state or in solution.
The self-assembly of aniline derivatives into well-defined nanostructures is another area of interest. For example, the self-assembly of poly(o-methoxyaniline) into hollow microspheres has been reported. researchgate.net While this compound is not a polymer, its amphiphilic character could potentially lead to the formation of micelles, vesicles, or other aggregates in appropriate solvents.
The study of cocrystals of this compound with other molecules could lead to new materials with tailored properties. By co-crystallizing with other aromatic compounds, for instance, it may be possible to control the packing arrangement and thereby influence properties such as solubility and melting point.
| Supramolecular Phenomenon | Driving Forces | Potential Outcome for this compound |
| Aniline-Phenol Recognition | Hydrogen bonding, π-π stacking | Formation of ordered supramolecular structures. nih.gov |
| Self-Assembly | Amphiphilicity, intermolecular forces | Creation of nanostructured materials. |
| Cocrystal Formation | Hydrogen bonding, van der Waals forces | Engineering of new solid-state forms with modified properties. |
| Host-Guest Chemistry | Molecular recognition | Encapsulation within larger host molecules for controlled release or stabilization. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Methoxy-N-(2-phenoxyethyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-methoxyaniline with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Monitoring via TLC or HPLC ensures reaction completion .
- Critical Analysis : Side products like N-alkylation byproducts may form if steric hindrance is not controlled. Use of bulky bases (e.g., DBU) or phase-transfer catalysts can improve selectivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, phenoxyethyl group at the amine).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparison against standards is critical .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm) and rule out fragmentation artifacts .
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol or THF depends on temperature (test via gravimetric analysis) .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Methodology : Use DFT calculations (e.g., Gaussian or ORCA) to model electronic properties (HOMO-LUMO gaps, Fukui indices) and predict regioselectivity in cross-coupling reactions. Compare with experimental data to validate accuracy .
- Case Study : A 2022 study on similar aniline derivatives showed that electron-donating groups (e.g., methoxy) enhance nucleophilic attack at the amine site, which aligns with observed reactivity .
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Data Reconciliation :
- For overlapping NMR peaks, use 2D techniques (COSY, HSQC) to assign signals unambiguously.
- If IR spectra show unexpected carbonyl stretches, check for oxidation byproducts (e.g., imine formation) via LC-MS .
- Example : A 2020 study on 4-methoxy analogs required deuterated solvents (DMSO-d₆) to suppress signal splitting caused by hydrogen bonding .
Q. How can researchers design degradation studies to assess environmental persistence of this compound?
- Approach :
- Photocatalysis : Use MnFe₂O₄/Zn₂SiO₄ nanoparticles under simulated solar radiation; monitor degradation via UV-Vis or GC-MS .
- Biodegradation : Screen bacterial strains (e.g., Pseudomonas spp.) expressing aniline dioxygenase. Measure COD/BOD ratios to quantify mineralization efficiency .
Q. What role does steric hindrance play in the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- Molecular docking (AutoDock Vina) to simulate binding with cytochrome P450 or acetylcholine esterase.
- Compare inhibition kinetics (IC₅₀) of this compound with bulkier analogs (e.g., trifluoroethyl derivatives) to isolate steric effects .
Key Considerations for Researchers
- Safety : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential amine toxicity. Refer to SDS for spill management .
- Reproducibility : Document solvent batch numbers and catalyst purity to minimize variability in synthetic protocols .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., neutralization of aniline derivatives before disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
